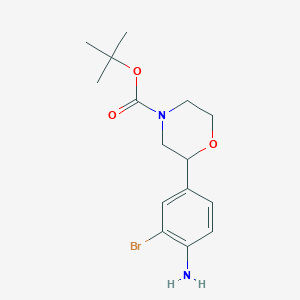
4,4,4-Trifluorocrotonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluorocrotonoyl chloride is a chemical compound with the molecular formula C4H2ClF3O and a molecular weight of 158.51 g/mol . . This compound is characterized by the presence of three fluorine atoms attached to the crotonoyl chloride structure, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
The synthesis of 4,4,4-Trifluorocrotonoyl chloride typically involves the reaction of 3,3,3-trifluoro-1-chloropropene with other reagents under specific conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Analyse Des Réactions Chimiques
4,4,4-Trifluorocrotonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, they can occur under certain conditions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4,4-Trifluorocrotonoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluorocrotonoyl chloride involves its reactivity with nucleophiles and other reagents. The presence of the trifluoromethyl group enhances its electrophilic properties, making it a potent reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluorocrotonoyl chloride can be compared with other similar compounds such as:
4,4,4-Trifluorobut-2-enoyl chloride: Similar in structure but may have different reactivity.
Trifluoroacetyl chloride: Another trifluoromethyl-containing compound with distinct properties.
Crotonoyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical properties and reactivity.
Propriétés
Numéro CAS |
115630-80-3 |
|---|---|
Formule moléculaire |
C4H2ClF3O |
Poids moléculaire |
158.50 g/mol |
Nom IUPAC |
4,4,4-trifluorobut-2-enoyl chloride |
InChI |
InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H |
Clé InChI |
DUTDALJAKWGZSA-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(F)(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B8724622.png)

![4-{[1-Azido-3-(phenylsulfanyl)-2-propanyl]amino}-3-nitrobenzenesulfonamide](/img/structure/B8724635.png)

